3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone
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Overview
Description
“3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” is a chemical compound with the molecular formula C7H7N3O3 . It has an average mass of 181.149 Da and a monoisotopic mass of 181.048737 Da .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone”, often involves the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” is determined by its molecular formula, C7H7N3O3 . Further details about its structure might require more specific studies or computational modeling.Scientific Research Applications
1. Crystal Structures and Bond Characterization
Studies have shown that compounds related to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, such as 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, exhibit interesting crystal structures. These structures are characterized by non-planar arrangements and delocalization of π-electron density within certain rings, indicating potential applications in understanding molecular interactions and designing materials with specific electronic properties (Boechat et al., 2016).
2. Synthesis of Acyclic Nitroazole Nucleosides
Research has demonstrated the synthesis of acyclic nucleosides using 4-nitro-1H-imidazole, a structurally similar compound to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone. These nucleosides have been incorporated into oligonucleotides, which in turn influence the stability of DNA duplexes and triplexes, suggesting potential applications in genetic research and therapy (Walczak et al., 2004).
3. Energetic Materials and Gas Generators
Compounds like 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone have been investigated for their potential use in nitrogen-rich gas generators. The research focused on imidazole-based molecules with energetic salts, analyzing their densities, heats of formation, and other physicochemical properties, which are essential for applications in energetics and propulsion technologies (Srinivas et al., 2014).
4. Antileishmanial Activity
Imidazole derivatives, closely related to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, have been studied for their antileishmanial activities. These compounds showed potential as bioreducible antileishmanial prodrug candidates, which is crucial for developing new treatments against leishmaniasis (Oliveira et al., 2019).
5. Role in AMPA Receptor Activity
Related imidazole compounds have been synthesized and evaluated for their activity in inhibiting AMPA receptor binding. These compounds provide insights into the design of selective antagonists for this receptor, with potential implications in neuroscience and pharmacology (Ohmori et al., 1994).
Future Directions
The future directions for research on “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” and similar compounds could involve exploring their potential therapeutic applications, given the broad range of biological activities exhibited by imidazole-based compounds . Additionally, further studies could focus on improving the synthesis process to increase yields .
properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)cyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJAHWGRKIDLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466090 |
Source
|
Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone | |
CAS RN |
716316-22-2 |
Source
|
Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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